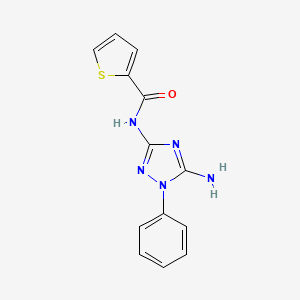

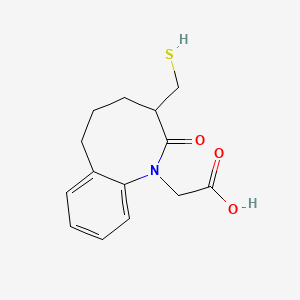

![molecular formula C7H5NO2 B1209928 Benzo[d]isoxazol-3-ol CAS No. 21725-69-9](/img/structure/B1209928.png)

Benzo[d]isoxazol-3-ol

Overview

Description

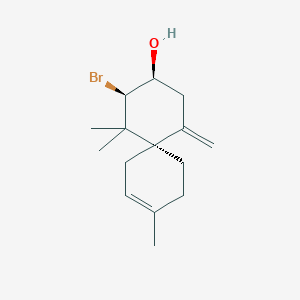

Benzo[d]isoxazol-3-ol belongs to the class of organic compounds known as benzisoxazolones . These are aromatic compounds containing a benzene ring fused to an isoxazolone moiety . It is a benzisoxazole with a molecular formula of C7H5NO2 and a molecular weight of 135.12 g/mol .

Molecular Structure Analysis

The molecular structure of Benzo[d]isoxazol-3-ol is characterized by a benzene ring fused to an isoxazolone moiety . The IUPAC name is 1,2-benzoxazol-3-one and its SMILES notation is C1=CC=C2C(=C1)C(=O)NO2 .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including Benzo[d]isoxazol-3-ol, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

Benzo[d]isoxazol-3-ol has a melting point of 140-142°C and a density of 1.323±0.06 g/cm3 . It is typically stored at 2-8°C .Scientific Research Applications

Proteomics Research

“Benzo[d]isoxazol-3-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . “Benzo[d]isoxazol-3-ol” being an isoxazole derivative, could potentially be used in the development of new drugs.

Anticancer Research

Functionalized isoxazole scaffolds, which would include “Benzo[d]isoxazol-3-ol”, show different biological activities such as anticancer . This compound could be used in the research and development of new anticancer drugs.

HDAC Inhibitors

Isoxazole scaffolds have been found to act as potential HDAC inhibitors . HDACs, or Histone Deacetylases, are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. Their inhibition can result in the slowing of cancer cell growth.

Antioxidant Research

Isoxazole scaffolds have also been found to exhibit antioxidant activity . “Benzo[d]isoxazol-3-ol” could potentially be used in the research of new antioxidants.

Antibacterial and Antimicrobial Research

Isoxazole scaffolds have been found to exhibit antibacterial and antimicrobial activity . “Benzo[d]isoxazol-3-ol” could potentially be used in the research and development of new antibacterial and antimicrobial agents.

Synthetic Routes

“Benzo[d]isoxazol-3-ol” could be used in the development of alternate metal-free synthetic routes for the synthesis of isoxazoles . This could potentially lead to more eco-friendly synthetic strategies.

D-amino-acid Oxidase Inhibition

“Benzo[d]isoxazol-3-ol” has been found to inhibit D-amino-acid oxidase with an IC50 of 1.88 µM (pig) . D-amino-acid oxidase is an enzyme that is involved in the metabolism of D-amino acids, and its inhibition could have potential therapeutic applications.

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

Mechanism of Action

Target of Action

Benzo[d]isoxazol-3-ol primarily targets the Estrogen receptor beta . This receptor is a part of the estrogen receptor family that plays a crucial role in a variety of physiological processes, including reproductive development and function .

Mode of Action

It is known to interact with its target, the estrogen receptor beta . The interaction between the compound and its target may result in changes that influence the receptor’s function, potentially affecting the regulation of gene transcription .

Biochemical Pathways

Given its interaction with the estrogen receptor beta, it may influence pathways related to reproductive development and function .

Result of Action

Given its interaction with the Estrogen receptor beta, it may influence gene transcription and potentially affect reproductive development and function .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

properties

IUPAC Name |

1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDQYRDCPNBPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176116 | |

| Record name | 1,2-Benzisoxazol-3-ol (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-3-ol | |

CAS RN |

21725-69-9 | |

| Record name | 1,2-Benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21725-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisoxazol-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoxazol-3-ol (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Benzo[d]isoxazol-3-ol?

A1: Benzo[d]isoxazol-3-ol (also known as 5-chloro-benzo[d]isoxazol-3-ol or CBIO) acts as a potent D-amino acid oxidase (DAAO) inhibitor. [] DAAO is an enzyme that breaks down D-amino acids, including D-serine, a co-agonist of NMDA receptors. By inhibiting DAAO, CBIO prevents the degradation of D-serine, leading to increased D-serine levels. This increase in D-serine can enhance NMDA receptor function. [, , ]

Q2: How effective is CBIO in increasing D-serine levels compared to D-alanine levels?

A2: Research in baboons shows that while CBIO enhances plasma D-alanine levels when co-administered with D-alanine, it has minimal effect on D-alanine levels in cerebrospinal fluid. [] This suggests that the effectiveness of CBIO in increasing D-amino acid levels might vary depending on the specific D-amino acid and the biological compartment in question.

Q3: What is the significance of increasing D-serine levels in the brain?

A3: NMDA receptors play a crucial role in learning, memory, and cognition. [] Hypofunction of NMDA receptors, potentially linked to reduced D-serine levels, has been implicated in the pathophysiology of schizophrenia. [, ] Increasing D-serine levels through DAAO inhibition, like with CBIO, could potentially improve NMDA receptor function and offer therapeutic benefits in conditions like schizophrenia. [, , ]

Q4: What are the potential applications of CBIO in treating neurological disorders?

A4: Given its ability to inhibit DAAO and increase D-serine levels, CBIO has been investigated as a potential therapeutic agent for various neurological and psychiatric disorders. These include:

- Schizophrenia: CBIO could enhance the efficacy of D-serine as an add-on therapy for schizophrenia by increasing its bioavailability and reducing the required dose. [, ]

- Cognitive Impairment: By increasing D-serine levels and enhancing NMDA receptor function, CBIO might have potential for improving cognitive function in conditions associated with NMDA receptor hypofunction. []

- Neuropathic Pain: Research suggests that spinal DAAO contributes to bone cancer pain. [] DAAO inhibitors like CBIO could potentially offer a novel approach to managing pain in such conditions.

Q5: Does inhibiting DAAO with compounds like CBIO only impact D-serine levels in the brain?

A5: Research indicates that the effects of DAAO inhibition on D-serine levels might be region-specific. While DAAO inhibition doesn't seem to significantly alter D-serine levels in the rat and mice frontal cortex, it does increase D-serine levels in the cerebellum. [] This highlights the complex relationship between DAAO activity, D-serine levels, and brain region.

Q6: Are there any in vivo studies demonstrating the efficacy of CBIO in animal models of neurological disorders?

A6: Yes, studies in mice have shown that co-administration of CBIO with D-alanine attenuates prepulse inhibition deficits induced by the NMDA receptor antagonist dizocilpine. [] This suggests that CBIO, by enhancing D-alanine bioavailability, can improve NMDA receptor function in vivo and potentially alleviate some behavioral deficits associated with NMDA receptor hypofunction. []

Q7: Has CBIO been tested in clinical trials for any of these potential applications?

A7: While preclinical studies have shown promising results, the information provided in the abstracts doesn't mention any completed or ongoing clinical trials for CBIO. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q8: Are there other benzo[d]isoxazol-3-ol derivatives being investigated as DAAO inhibitors?

A8: Yes, research has explored the synthesis and evaluation of various benzo[d]isoxazol-3-ol derivatives as DAAO inhibitors. [] This line of research aims to identify compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound, CBIO.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B1209858.png)

![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1209859.png)